(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Overview
Description
(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies Studies have been conducted on molecular interactions of compounds with similar functional groups, focusing on their binding interactions with specific receptors. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explored its potent and selective antagonistic properties for the CB1 cannabinoid receptor. These studies involve conformational analysis and molecular modeling to understand the binding interactions, providing insights into the design of receptor-targeted drugs (Shim et al., 2002).
Synthesis and Structural Analysis Research on the synthesis and structural characterization of compounds containing similar sulfonyl and piperazinyl groups has been reported. For instance, the synthesis and X-ray diffraction studies of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol revealed insights into the molecular structure and bonding interactions, which are crucial for understanding the chemical properties and potential applications of such compounds (Naveen et al., 2015).
Biological Activity Screening Compounds with structural similarities have been synthesized and evaluated for their biological activities, including enzyme inhibition and antimicrobial properties. A study on the synthesis of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones and their screening against α-glucosidase enzyme demonstrated the potential therapeutic applications of such compounds (Abbasi et al., 2019).
Antimicrobial and Anticancer Research Further research includes the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. These studies involve the creation of libraries of compounds and their evaluation against various bacterial and cancer cell lines, contributing to the development of new therapeutic agents (Hafez et al., 2016).
Mechanism of Action
Target of Action
The compound (4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
is a complex organic molecule that contains several functional groups and structural motifs that are common in bioactive molecules. For example, the piperazine ring is a common feature in many pharmaceuticals and is known to interact with a variety of biological targets, including neurotransmitter receptors .
Biochemical Pathways
Without specific information about this compound, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structural features have been found to interact with a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cell growth .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and the presence of functional groups that can be metabolized by the body will all influence how the compound is absorbed, distributed, metabolized, and excreted .
Result of Action
The result of this compound’s action will depend on its specific targets and mode of action. If it acts as a receptor ligand, it could potentially alter cellular signaling and lead to changes in cell function .
Action Environment
The action of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its ultimate biological effect .
Properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-28-18-7-6-16(14-19(18)29-2)30(26,27)23-11-9-22(10-12-23)20(25)17-13-15-5-3-4-8-24(15)21-17/h6-7,13-14H,3-5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRMUXVCXFKUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.